molecular formula C7H5Cl2F B110539 4-Chloro-1-(chloromethyl)-2-fluorobenzene CAS No. 87417-71-8

4-Chloro-1-(chloromethyl)-2-fluorobenzene

Cat. No.: B110539
CAS No.: 87417-71-8
M. Wt: 179.02 g/mol
InChI Key: CMGAVHMLDNAXBU-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzeneFinally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles like bromine or nitro groups.

    Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic aromatic substitution: Reagents such as bromine in the presence of iron(III) bromide or nitric acid in sulfuric acid are typical.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Electrophilic aromatic substitution: Formation of multi-substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or toluene derivatives.

Scientific Research Applications

4-Chloro-1-(chloromethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function or DNA structure. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(chloromethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

    4-Fluoro-1-(chloromethyl)benzene: Lacks the chlorine atom at the 4-position, affecting its chemical behavior.

    2-Chloro-1-(chloromethyl)-4-fluorobenzene:

Uniqueness

4-Chloro-1-(chloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound characterized by its molecular formula C7H5Cl2FC_7H_5Cl_2F. This compound features a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position of the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both organic synthesis and biological research.

The compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
  • Electrophilic Aromatic Substitution : The benzene ring can further react with electrophiles like bromine or nitro groups.
  • Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to hydrocarbons.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect their function. The presence of the fluorine atom also influences the compound’s electronic properties, enhancing its reactivity and interactions with various molecular targets .

Toxicological Studies

Several studies have evaluated the toxicological profile of this compound:

  • Acute Toxicity : In animal studies, the compound exhibited varying levels of toxicity depending on the route of exposure. For instance, inhalation studies in rats indicated an LC50 value greater than 1.140 mg/L, while dermal exposure resulted in LD50 values exceeding 2,000 mg/kg body weight .
  • Skin Irritation : The compound has been shown to cause skin irritation characterized by erythema and edema upon dermal application .
  • Carcinogenicity Tests : In a series of short-term tests for carcinogenicity, this compound demonstrated biological activity in assays such as the Salmonella/microsome assay and DNA repair assays without requiring metabolic activation from liver S9 fractions .

Summary of Toxicological Findings

Study TypeResultReference
Acute Inhalation (Rats)LC50 > 1.140 mg/L
Dermal Toxicity (Rats)LD50 > 2,000 mg/kg
Skin IrritationErythema, edema observed
Carcinogenicity (Various)Active in multiple assays

Research Applications

This compound is being investigated for various applications:

  • Pharmaceutical Development : Its potential as an intermediate in synthesizing pharmaceuticals is significant due to its ability to modify biomolecules.
  • Agrochemical Synthesis : The compound is also explored for its role in creating agrochemicals with specific biological activities.
  • Material Science : Its unique properties make it suitable for producing specialty chemicals and materials.

Case Studies

Recent research has highlighted the compound's potential in drug development. For example, studies have focused on its interactions with specific protein targets that could lead to new therapeutic agents. Additionally, its role as an intermediate in synthesizing biologically active compounds has been documented extensively.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Chloro-1-(chloromethyl)-2-fluorobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via halogenation of benzyl chloride derivatives. For example, chloromethylation of 4-chloro-2-fluorobenzene using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions can introduce the chloromethyl group. Reaction optimization includes controlling temperature (0–5°C) to minimize side reactions like over-halogenation . Purity (>95%) is achieved through fractional distillation or recrystallization, as noted for structurally similar benzaldehyde derivatives .
  • Key Variables : Temperature, stoichiometry of chloromethylating agents, and solvent polarity (e.g., dichloromethane vs. toluene).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}-NMR reveals aromatic protons (δ 7.2–7.8 ppm) and chloromethyl protons (δ 4.5–5.0 ppm). 19F^{19}\text{F}-NMR detects the fluorine environment (δ -110 to -115 ppm) .
  • GC-MS/HPLC : Used to confirm purity (>98%) and detect impurities like residual chloromethylating agents. Retention times and fragmentation patterns are compared to standards .
    • Troubleshooting : Overlapping peaks in HPLC may indicate incomplete purification; gradient elution with acetonitrile/water improves resolution .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use fume hoods and closed systems to avoid inhalation of vapors .
  • Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., N95 masks) is required for aerosol-prone procedures .
  • Store in airtight containers away from oxidizing agents to prevent hazardous reactions (e.g., HCl release) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized for this compound to synthesize biphenyl intermediates?

  • Methodology :

  • Use Pd(PPh₃)₄ catalyst (2–5 mol%) and arylboronic esters (1.2 equiv) in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (hexane/EtOAc).
  • Challenge : Steric hindrance from the chloromethyl group reduces coupling efficiency. Adding Cs₂CO₃ (2 equiv) as a base enhances transmetalation .
    • Data Table :
Catalyst Loading (mol%)BaseYield (%)
2K₂CO₃45
5Cs₂CO₃78

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The chloromethyl group is electron-withdrawing, directing electrophiles to the para position relative to fluorine .
  • Validation : Compare predicted vs. experimental regioselectivity in nitration (HNO₃/H₂SO₄). Computational results align with >80% para-substitution .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts)?

  • Case Study : A reported 13C^{13}\text{C}-NMR shift at δ 120 ppm (C-F) conflicts with DFT-predicted δ 125 ppm.

  • Resolution : Verify solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Re-run NMR with higher sensitivity (500 MHz) and compare to analogous fluorobenzene derivatives .

Q. What analytical methods ensure high purity of this compound for pharmaceutical intermediates?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: 70% acetonitrile/30% water. Purity >99% is required for API synthesis .
  • Elemental Analysis : Confirm Cl/F ratios match theoretical values (Cl: 22.1%; F: 9.8%) .

Q. How can derivatives of this compound be designed for targeted drug delivery systems?

  • Approach :

  • Replace the chloromethyl group with bioresponsive linkers (e.g., esterase-cleavable groups). For example, coupling with polyethylene glycol (PEG) enhances solubility and tumor targeting .
  • Validation : In vitro cytotoxicity assays (IC₅₀ < 10 µM) confirm efficacy of PEGylated derivatives against cancer cell lines .

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVHMLDNAXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564952
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87417-71-8
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 16.5 g of 4-chloro-2-fluorobenzylalcohol was dissolved in 150 ml of tetrahydrofuran and 1 ml of pyridine, to which 10 ml of thionyl chloride was added dropwise at 5° C., and the mixture was stirred for 2⅚ hours. After completion of the reaction, the reaction mixture was concentrated, and the precipitated crystals were collected by filtration. The filtrate was subjected to silica gel column chromatography, which afforded 18.5 g of 4-chloro-2-fluorobenzyl chloride.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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